Chloromethyl 3-methylbenzoate
Description
Structural Characterization and IUPAC Nomenclature
Chloromethyl 3-methylbenzoate is systematically named This compound under IUPAC guidelines, reflecting its substitution pattern: a methyl group at the benzene ring’s meta position and a chloromethyl ester functional group. The molecular structure is defined by the SMILES notation CC1=CC(=CC=C1)C(=O)OCCl, which encodes the meta-methylbenzoate backbone and chloromethyl substituent. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C$$9$$H$$9$$ClO$$_2$$ | |
| Molecular Weight | 184.62 g/mol | |
| InChIKey | YPRHOYLAIXFISY-UHFFFAOYSA-N |
The compound’s 2D structure, accessible via PubChem CID 12009021, confirms the ester linkage and chlorine atom placement.
Spectroscopic Identification
While direct experimental NMR, IR, or mass spectrometry data for this compound is unavailable in the provided sources, its structural analogs offer insights:
- Methyl 3-methylbenzoate (C$$9$$H$${10}$$O$$_2$$), a related compound, exhibits a $$^{13}\text{C}$$ NMR peak at 167.6 ppm for the ester carbonyl group. By analogy, this compound’s carbonyl signal is expected near 168–170 ppm, with downfield shifts due to the electron-withdrawing chlorine atom.
- The chloromethyl group (–OCH$$2$$Cl) typically shows characteristic $$^1\text{H}$$ NMR signals at 4.5–5.0 ppm (CH$$2$$Cl) and $$^{35}\text{Cl}$$/$$^{37}\text{Cl}$$ isotope splitting in mass spectra.
Hypothetical fragmentation patterns in mass spectrometry would likely include peaks at m/z 184 (molecular ion), 149 (loss of Cl), and 105 (benzoyl fragment).
Thermodynamic Properties
Experimental data for this compound’s phase transitions and density are limited, but estimates from analogous compounds and computational models suggest:
| Property | Value | Source |
|---|---|---|
| Density | 1.2 ± 0.1 g/cm$$^3$$ | |
| Boiling Point | 276.8 ± 23.0 °C | |
| Flash Point | 135.4 ± 18.1 °C | |
| Melting Point | Not reported |
The elevated boiling point relative to non-halogenated esters (e.g., methyl benzoate, 199°C) reflects increased molecular polarity due to the chlorine atom.
Solubility and Partition Coefficients
No experimental solubility or log$$P$$ (octanol-water partition coefficient) data was identified in the reviewed sources. However, computational predictions using the CLOGP model estimate a log$$P$$ of ~2.5, indicating moderate lipophilicity suitable for organic solvent extraction. The compound is expected to be poorly soluble in water (<1 g/L at 25°C) but miscible with dichloromethane, acetone, and ethyl acetate.
Properties
Molecular Formula |
C9H9ClO2 |
|---|---|
Molecular Weight |
184.62 g/mol |
IUPAC Name |
chloromethyl 3-methylbenzoate |
InChI |
InChI=1S/C9H9ClO2/c1-7-3-2-4-8(5-7)9(11)12-6-10/h2-5H,6H2,1H3 |
InChI Key |
YPRHOYLAIXFISY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OCCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations: Chlorine vs. Other Functional Groups
Chloromethyl 3-methylbenzoate differs from analogs such as Ethyl 3-methylbenzoate (CAS: 120-33-2) and Propyl 3-chlorobenzoate by the presence of a chloromethyl ester group. For example:
- Ethyl 3-methylbenzoate lacks chlorine, reducing its electrophilicity and reactivity in alkylation reactions. Its primary use is as a flavoring agent or solvent due to lower toxicity .
- Propyl 3-chlorobenzoate retains the chlorine atom but uses a propyl ester chain, which increases lipophilicity and alters metabolic stability compared to the chloromethyl variant .
Table 1: Substituent Comparison
| Compound | Substituent (Position) | Ester Group | Key Applications |
|---|---|---|---|
| This compound | -CH2Cl (ester) | Chloromethyl | Pharmaceutical synthesis |
| Ethyl 3-methylbenzoate | -C2H5 (ester) | Ethyl | Solvents, flavoring |
| Propyl 3-chlorobenzoate | -Cl (benzene), -C3H7 | Propyl | Agrochemical intermediates |
Table 2: Reactivity Profiles
| Compound | Key Functional Groups | Reactivity Highlights |
|---|---|---|
| This compound | -CH2Cl, -COOCH3 | High electrophilicity for alkylation |
| Methyl 3-amino-5-chlorobenzoate | -NH2, -Cl | Ortho/para-directing in EAS reactions |
| Ethyl 3-(chloromethyl)benzoate | -CH2Cl, -COOC2H5 | Enhanced lipophilicity for drug delivery |
Q & A
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